Agaridoxin

Übersicht

Beschreibung

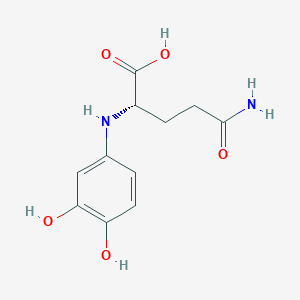

Agaridoxin is a complex organic compound with significant potential in various scientific fields. This compound features an amino group, a dihydroxyanilino group, and a pentanoic acid backbone, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agaridoxin typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxyaniline and a suitable amino acid derivative.

Coupling Reaction: The 3,4-dihydroxyaniline is coupled with the amino acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Protection and Deprotection: Protecting groups may be used to protect sensitive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Types of Reactions:

Oxidation: The dihydroxy groups in the compound can undergo oxidation to form quinones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted aniline derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Biomarker Development: The compound can be used in the development of biomarkers for various diseases.

Medicine:

Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Agaridoxin involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyanilino group can form hydrogen bonds with active site residues, while the amino and carboxyl groups can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxycinnamic Acid: Shares the dihydroxyanilino group but lacks the amino and pentanoic acid components.

5-amino-3,4-dihydro-2H-1,2,4-triazole-3-thiones: Contains an amino group and a heterocyclic ring but differs in overall structure.

3,4-Disubstituted Maleimides: Similar in having functional groups that can participate in various reactions but differ in the core structure.

Uniqueness: Agaridoxin is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Agaridoxin primarily functions as an agonist at alpha-1 adrenergic receptors. Research indicates that it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels in various tissues, including the rat hypothalamus, kidney, liver, and cerebral cortex. The compound's stimulation of adenylate cyclase is effectively inhibited by selective adrenergic blockers such as WB-4101 and phenoxybenzamine, highlighting its specificity and potential therapeutic relevance .

Toxicological Studies

This compound has also been studied for its genotoxic potential. Research shows that exposure to agaritine, a compound related to this compound found in mushrooms like Agaricus bisporus, can induce DNA damage in animal tissues. This has raised concerns about its safety as a food additive, particularly regarding its potential carcinogenic effects .

Genotoxicity Findings

- DNA Damage : In vivo studies indicate that agaritine can cause gene mutations and chromosomal aberrations.

- Mutagenicity Tests : Agaritin has shown low-frequency mutation induction in bacterial systems, suggesting a need for caution in its consumption.

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of this compound:

- Adrenergic Activity : In vitro experiments demonstrated that this compound effectively stimulates adenylate cyclase in the presence of guanylyl imidodiphosphate (Gpp(NH)p), indicating its role as an adrenergic agonist .

- Comparative Potency : this compound's potency was compared with synthetic analogues like 4-aminocatechol hydrochloride, which exhibited greater efficacy in activating adenylate cyclase .

- Toxicological Implications : A study highlighted the potential genotoxic effects of agaritine derived from Agaricus bisporus, linking it to DNA damage and mutagenesis in experimental models .

Data Summary Table

Eigenschaften

CAS-Nummer |

58298-77-4 |

|---|---|

Molekularformel |

C11H14N2O5 |

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |

InChI-Schlüssel |

SGMDQKBASJSDDV-ZETCQYMHSA-N |

SMILES |

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |

Isomerische SMILES |

C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

58298-77-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.